molecular formula C10H6O4 B12857824 2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)

2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)

Cat. No.: B12857824
M. Wt: 190.15 g/mol
InChI Key: UCLXXJCKGYPUSP-UHFFFAOYSA-N
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Description

2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is an organic compound characterized by the presence of two oxoacetaldehyde groups attached to a 1,3-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) can be achieved through several methods. One common approach involves the reaction of 1,3-phenylenediamine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenylene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) involves its interaction with specific molecular targets and pathways. The oxoacetaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,4-Phenylene)bis(2-oxoacetaldehyde)
  • 2,2’-(1,2-Phenylene)bis(2-oxoacetaldehyde)
  • 2,2’-(1,3-Phenylene)bis(2-oxazoline)

Uniqueness

2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and related compounds.

Properties

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

2-(3-oxaldehydoylphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C10H6O4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-6H

InChI Key

UCLXXJCKGYPUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C=O)C(=O)C=O

Origin of Product

United States

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